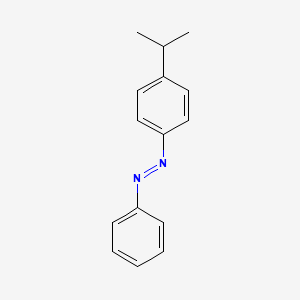

p-Isopropylazobenzene

Description

p-Isopropylazobenzene is an azobenzene derivative characterized by an isopropyl (-CH(CH₃)₂) substituent at the para position of one of the benzene rings in the azobenzene structure (N=N-linked biphenyl system). Azobenzene derivatives are renowned for their photochromic properties, undergoing reversible trans-cis isomerization upon exposure to specific wavelengths of light . The isopropyl group introduces steric and electronic effects that modulate the compound’s isomerization kinetics, solubility, and thermal stability compared to unsubstituted azobenzene.

Properties

CAS No. |

61653-39-2 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

phenyl-(4-propan-2-ylphenyl)diazene |

InChI |

InChI=1S/C15H16N2/c1-12(2)13-8-10-15(11-9-13)17-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |

InChI Key |

VXRIFISRSQHSEG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Synonyms |

4-isopropylazobenzene p-(i)PrAzo cpd p-isopropylazobenzene |

Origin of Product |

United States |

Preparation Methods

The synthesis of p-Isopropylazobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. The classical methods for synthesizing azobenzenes include:

Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial production methods often employ these classical synthetic routes, with modifications to optimize yield and purity.

Chemical Reactions Analysis

p-Isopropylazobenzene undergoes various chemical reactions, including:

Reduction: Azobenzenes can be reduced to hydrazobenzenes using reducing agents like sodium dithionite.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

p-Isopropylazobenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of p-Isopropylazobenzene involves photoisomerization, where the compound switches between its trans and cis isomers upon exposure to light. This isomerization affects the compound’s electronic distribution and affinity for certain chemical species . The molecular targets and pathways involved include interactions with light-responsive proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares p-isopropylazobenzene with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Azobenzene (Parent Compound)

- Structure : Unsubstituted azobenzene (C₁₂H₁₀N₂).

- Key Differences: Isomerization: The absence of substituents in azobenzene allows faster trans-cis photoisomerization due to reduced steric hindrance. In contrast, the para-isopropyl group in this compound may slow isomerization by introducing steric bulk . Solubility: Azobenzene is sparingly soluble in polar solvents, whereas the hydrophobic isopropyl group in this compound enhances solubility in nonpolar media .

- Applications : Azobenzene is used in photoresponsive materials and liquid crystals, while alkyl-substituted derivatives like this compound may offer tailored stability for advanced optoelectronic devices .

4-Dimethylaminoazobenzene

- Structure: Azobenzene with a dimethylamino (-N(CH₃)₂) group at the para position (C₁₄H₁₅N₃).

- Key Differences: Electronic Effects: The electron-donating dimethylamino group red-shifts the absorption spectrum compared to the electron-neutral isopropyl substituent, altering photoresponse wavelengths . Toxicity: 4-Dimethylaminoazobenzene is classified as a carcinogen, whereas alkyl-substituted azobenzenes like this compound are less studied but may pose lower toxicity risks .

Isopropylbenzene (Cumene)

- Structure : Benzene with an isopropyl substituent (C₉H₁₂).

- Key Differences: Reactivity: Isopropylbenzene undergoes oxidation at benzylic C-H bonds to form peroxides and ketones, a pathway less relevant to azobenzenes due to their N=N linkage . Applications: Isopropylbenzene is an industrial precursor to phenol and acetone, while this compound’s applications are niche, focusing on photoresponsive materials .

p-Isopropylbenzylamine

- Structure : Benzene with para-isopropyl and benzylamine (-CH₂NH₂) groups (C₁₀H₁₅N).

- Key Differences :

- Functionality : The amine group enables hydrogen bonding and coordination chemistry, unlike the photoresponsive azo group in this compound .

- Spectroscopy : NIST data for p-isopropylbenzylamine include distinct mass spectral fragmentation patterns (e.g., m/z 149 for the molecular ion) compared to azobenzene derivatives .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | Substituent | Key Property | Application |

|---|---|---|---|---|---|

| Azobenzene | C₁₂H₁₀N₂ | 182.22 g/mol | None | Fast photoisomerization | Photoresponsive materials |

| This compound | C₁₅H₁₆N₂ | 224.30 g/mol* | -CH(CH₃)₂ (para) | Sterically hindered isomerization | Optoelectronics, sensors |

| 4-Dimethylaminoazobenzene | C₁₄H₁₅N₃ | 225.29 g/mol | -N(CH₃)₂ (para) | Carcinogenic; red-shifted absorption | Dyes (historical use) |

| Isopropylbenzene | C₉H₁₂ | 120.21 g/mol | -CH(CH₃)₂ (para) | Benzylic oxidation | Phenol/acetone production |

| p-Isopropylbenzylamine | C₁₀H₁₅N | 149.23 g/mol | -CH₂NH₂ (para) | Hydrogen-bonding capability | Pharmaceutical intermediates |

*Calculated based on structural similarity.

Research Findings and Implications

- Oxidative Stability : Isopropyl-substituted aromatics like isopropylbenzene show preferential oxidation at benzylic positions, suggesting that this compound may exhibit similar stability in oxidative environments .

- Spectroscopic Signatures : NIST data for para-substituted benzenes (e.g., p-isopropylbenzylamine) highlight distinct spectral features that aid in differentiating substituent effects in azobenzene analogs .

- Safety Profile: While 4-dimethylaminoazobenzene is hazardous, alkyl-substituted azobenzenes like this compound may offer safer alternatives for material science applications, though further toxicological studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.